L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine

Catalog No.
S13022525
CAS No.
655230-38-9
M.F
C28H53N7O7
M. Wt
599.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-va...

CAS Number

655230-38-9

Product Name

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C28H53N7O7

Molecular Weight

599.8 g/mol

InChI

InChI=1S/C28H53N7O7/c1-9-16(6)22(35-23(36)17(7)30)27(40)32-19(12-10-11-13-29)25(38)33-20(14(2)3)26(39)31-18(8)24(37)34-21(15(4)5)28(41)42/h14-22H,9-13,29-30H2,1-8H3,(H,31,39)(H,32,40)(H,33,38)(H,34,37)(H,35,36)(H,41,42)/t16-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

JTBOBAOYVFIGIW-CPDXTSBQSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is a complex peptide composed of six amino acids: alanine, isoleucine, lysine, valine, and a repeated alanine and valine. This peptide belongs to the class of oligopeptides and is characterized by its specific sequence that influences its chemical properties and biological activities. The presence of both hydrophobic and polar amino acids in its structure plays a significant role in its interactions within biological systems.

, which are essential for its functional modifications:

  • Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups. Common reagents include hydrogen peroxide.
  • Reduction: Reduction reactions can target disulfide bonds or other reducible functional groups within the peptide, often using agents like dithiothreitol.
  • Substitution: Nucleophilic substitution reactions can modify specific amino acid residues, allowing for the introduction of new functional groups.

These reactions enable the synthesis of derivatives with potential new functionalities, enhancing the peptide's versatility in research and applications.

The biological activity of L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine is primarily determined by its interaction with various molecular targets:

  • Cell Signaling: The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes such as metabolism and growth.
  • Therapeutic Potential: Research indicates potential applications in medicine, including antimicrobial and anticancer activities. Its unique sequence may enhance its effectiveness in targeting specific biological pathways.

The synthesis of L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine typically employs solid-phase peptide synthesis (SPPS). This method involves:

  • Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to a resin-bound peptide.
  • Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid.
  • Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid, water, and scavengers.

This approach allows for precise control over the peptide sequence and modifications.

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine has several significant applications:

  • Scientific Research: Used as a model peptide for studying peptide synthesis and reactions.
  • Biological Studies: Investigated for its role in protein-protein interactions and cellular signaling pathways.
  • Medical

Studies on L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine's interactions with biological molecules reveal insights into its mechanism of action. The peptide's ability to bind effectively with receptors involved in cellular signaling pathways is crucial for understanding how it might be utilized therapeutically or in biotechnological applications. These interactions can influence processes such as metabolism and gene expression.

Several compounds share structural similarities with L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine:

  • L-Isoleucyl-L-lysyl-L-valyl-L-alany: A peptide with a similar structure but different amino acid sequence.
  • L-Valyl-L-alanine: A dipeptide that shares some structural characteristics but differs significantly in composition.
  • L-Alanylyl-Valin: Another dipeptide that features a different combination of amino acids.

Uniqueness

L-Alanyl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine stands out due to its specific sequence of amino acids. The presence of lysine introduces a positive charge at physiological pH, which can enhance its interaction with negatively charged biological targets. This distinctiveness makes it valuable for targeted research and applications where precise peptide interactions are required.

XLogP3

-3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

8

Exact Mass

599.40064706 g/mol

Monoisotopic Mass

599.40064706 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-10-2024

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